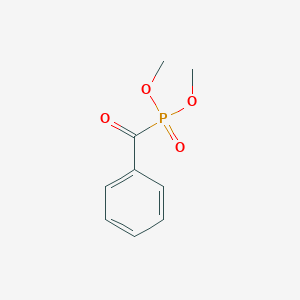

Dimethyl benzoylphosphonate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl benzoylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of benzoyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding dimethoxyphosphoryl(phenyl)methanone as the primary product .

Industrial Production Methods

In industrial settings, the production of dimethoxyphosphoryl(phenyl)methanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl benzoylphosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphine oxide derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis

Dimethyl benzoylphosphonate serves as a versatile reagent in organic synthesis. It is particularly valuable for introducing phosphorus-containing functionalities into organic molecules. The compound can participate in various reactions, including nucleophilic substitutions and condensation reactions, leading to the formation of complex organic structures.

2. Synthesis of Phosphonates

This compound is utilized as a precursor for synthesizing other phosphorus-containing compounds, such as benzyl phosphonates. The synthesis often involves mild reaction conditions, yielding high efficiency. For example, a recent study demonstrated the synthesis of benzyl phosphonates using this compound as a key intermediate, achieving excellent yields under environmentally friendly conditions .

Medical Applications

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit potential antimicrobial activity. In studies involving various bacterial strains, certain derivatives demonstrated significant cytotoxic effects, suggesting their potential as new antimicrobial agents in medical applications . The structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring can enhance the antimicrobial efficacy of these compounds .

2. Neurological Disorders and Cancer Research

There is ongoing research exploring the potential of this compound as a lead compound in drug development for treating neurological disorders and cancers. Its ability to mimic biological phosphates may allow it to interact with metabolic enzymes, potentially leading to therapeutic effects.

Industrial Applications

1. Flame Retardants

In the industrial sector, this compound is used as a flame retardant in flexible polyurethane foams. Its incorporation enhances fire resistance and reduces smoke production during combustion, making it valuable for safety applications in various materials.

Data Table: Comparison of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Organic Synthesis | Used as a reagent for synthesizing phosphorus-containing compounds; participates in nucleophilic reactions. |

| Medical | Antimicrobial Agents | Exhibits cytotoxic effects against bacterial strains; potential for drug development against infections. |

| Medical | Neurological Disorders and Cancer Research | Investigated as a lead compound for therapeutic applications; interacts with metabolic enzymes. |

| Industry | Flame Retardant | Enhances fire resistance in polyurethane foams; reduces smoke production during combustion. |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against Escherichia coli strains. The results indicated that certain modifications to the compound significantly increased its effectiveness against these bacteria, highlighting its potential as an alternative to traditional antibiotics .

Case Study 2: Eco-friendly Synthesis

Another research effort focused on developing sustainable methods for synthesizing benzyl phosphonates using this compound as a key reagent. This method utilized biodegradable solvents and catalysts, demonstrating improved yields while minimizing environmental impact .

Mecanismo De Acción

The mechanism of action of dimethoxyphosphoryl(phenyl)methanone involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl methylphosphonate (DMMP): Similar in structure but lacks the phenyl group, making it less effective as a flame retardant.

Bis(dimethoxyphosphoryl)methyl phenyl phosphate (BDMPP): Contains additional phosphonate groups, providing enhanced flame retardant properties compared to dimethoxyphosphoryl(phenyl)methanone.

Uniqueness

Dimethyl benzoylphosphonate is unique due to its combination of a phenyl group and phosphonate ester, which imparts specific chemical reactivity and biological activity. Its ability to act as a flame retardant and its potential in drug development distinguish it from other similar compounds .

Actividad Biológica

Dimethyl benzoylphosphonate (DBP), also known as dimethoxyphosphoryl(phenyl)methanone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of DBP, including its mechanisms of action, biochemical properties, and potential applications.

Target Interactions

DBP belongs to the class of phosphonates, which can mimic phosphates and carboxylates found in biological molecules. This structural similarity allows DBP to interact with various enzymes and proteins, potentially inhibiting their activity. It has been suggested that DBP may inhibit metabolic enzymes, leading to alterations in metabolic pathways within cells .

Cellular Effects

Preliminary studies indicate that DBP derivatives may exhibit antibacterial properties. Research has shown that certain benzylphosphonate compounds can inhibit the growth of bacterial strains, suggesting their potential as antibacterial agents . The specific mechanisms by which DBP exerts these effects may involve binding interactions with biomolecules and modulation of gene expression.

Pharmacokinetics

The pharmacokinetic profile of DBP derivatives has been explored, indicating that these compounds may undergo significant metabolic transformations within biological systems. This includes the potential for degradation and the formation of active metabolites that could contribute to their biological effects.

Molecular Mechanisms

At a molecular level, DBP is believed to interact with enzyme active sites, potentially leading to inhibition or activation of enzymatic processes. For example, studies have utilized DBP as a probe to investigate the mechanisms of enzymes like benzaldehyde lyase, revealing insights into how such compounds can influence enzymatic activity .

Case Studies

A notable case study involved the use of DBP in enzyme-catalyzed reactions. The compound was found to serve as an effective substrate for benzoylformate decarboxylase (BFD), demonstrating its utility in probing enzyme mechanisms. The study highlighted how DBP can accelerate reactions significantly compared to non-catalyzed processes .

In another study, derivatives of benzylphosphonate were synthesized and evaluated for their antimicrobial activity against Escherichia coli. Results indicated that certain modifications to the phenyl ring enhanced the cytotoxic effects on bacterial strains, showcasing the potential for developing new antibiotics based on DBP derivatives .

4. Summary of Biological Activities

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its ability to mimic essential biochemical structures allows it to interact with various biological targets, potentially leading to novel therapeutic applications. Continued research into its pharmacological properties and mechanisms of action will be crucial for harnessing its full potential in medicinal chemistry.

Propiedades

IUPAC Name |

dimethoxyphosphoryl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNVJLOWMINFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(=O)C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171067 | |

| Record name | Dimethyl benzoylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18106-71-3 | |

| Record name | Dimethyl benzoylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018106713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC82396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl benzoylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl benzoylphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3G3Z7DH4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.